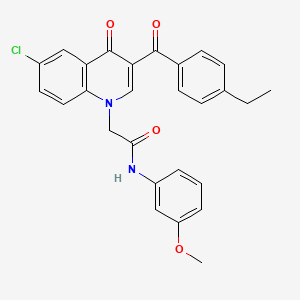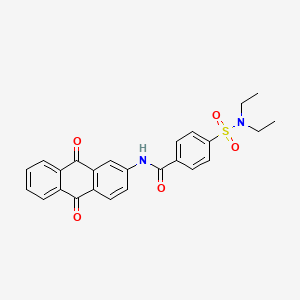
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide, also known as DASA-58, is a small molecule that has gained attention in the scientific community due to its potential applications in cancer research. DASA-58 is a derivative of 2-anthraquinone sulfonamide and belongs to the class of sulfonamide compounds.
Mécanisme D'action
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide exerts its anti-cancer activity by inhibiting the activity of the transcription factor STAT3, which is known to play a critical role in cancer cell proliferation, survival, and metastasis. 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide binds to the SH2 domain of STAT3, preventing its dimerization and subsequent activation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been found to exhibit anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in lab experiments is its high potency and specificity for STAT3 inhibition. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide. One potential area of investigation is its use in combination therapy with other anti-cancer drugs. Another area of interest is its potential as a therapeutic agent for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide in vivo.
Méthodes De Synthèse
The synthesis of 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide involves the reaction of 4-aminobenzamide with 2-chloro-9,10-anthraquinone in the presence of diethylamine and triethylamine. The resulting product is then sulfonated with chlorosulfonic acid, followed by the reaction with diethylamine to form 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide.
Applications De Recherche Scientifique
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. Furthermore, 4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide has been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
4-(diethylsulfamoyl)-N-(9,10-dioxoanthracen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5S/c1-3-27(4-2)33(31,32)18-12-9-16(10-13-18)25(30)26-17-11-14-21-22(15-17)24(29)20-8-6-5-7-19(20)23(21)28/h5-15H,3-4H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKXPPIVGYSZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

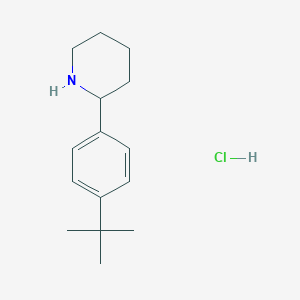

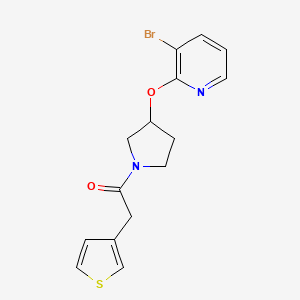
![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)
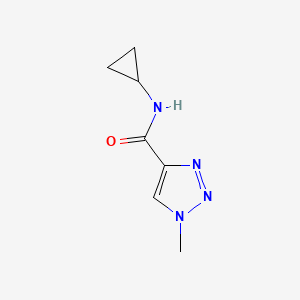
![N-[4-(1,3-Benzodioxol-5-yl)butan-2-yl]-2-chloropropanamide](/img/structure/B2967585.png)
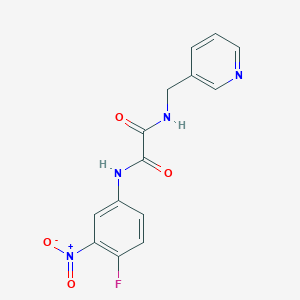
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2967591.png)
![4-[2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]ethyl]morpholin-3-one](/img/structure/B2967592.png)
![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-mesitylacetamide](/img/structure/B2967593.png)
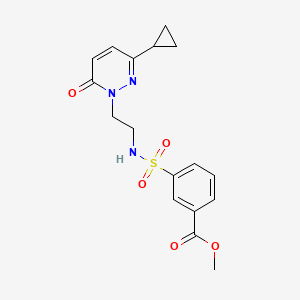
![(2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2967595.png)
![7-(1-Phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2967596.png)
